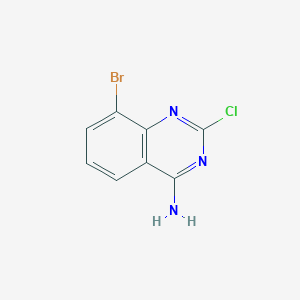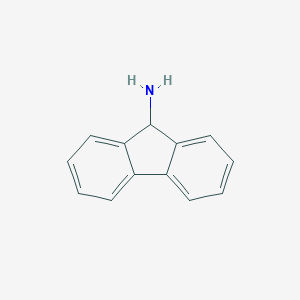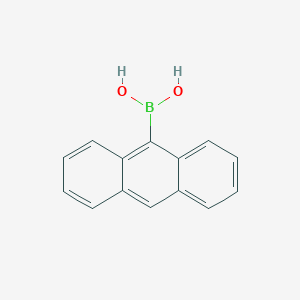
Pyrimidine-4-carbaldéhyde
Vue d'ensemble
Description
Pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H4NCHO. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine but containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine-4-carbaldehyde is a colorless liquid that can appear yellow or brown when aged. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
Applications De Recherche Scientifique
Pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Pyrimidine-4-carbaldehyde is a derivative of pyrimidine, a nitrogenous heterocyclic compound . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Therefore, the primary targets of Pyrimidine-4-carbaldehyde could be the enzymes involved in these biochemical pathways.
Mode of Action
Pyrimidine derivatives are known to interact with various enzymes and receptors, influencing their function and leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine-4-carbaldehyde, as a pyrimidine derivative, may affect the pyrimidine metabolism pathway. Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Result of Action
Given its structural similarity to pyrimidine, it may influence cellular processes such as dna and rna synthesis, lipid metabolism, and carbohydrate metabolism .
Analyse Biochimique
Biochemical Properties
Pyrimidine-4-carbaldehyde participates in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon . It can undergo reactions such as condensation, reduction, and oxidation .
Cellular Effects
They are necessary for DNA and RNA biosynthesis, which are fundamental for cell survival and growth . Dysfunction of pyrimidine metabolism is closely related to cancer progression .
Molecular Mechanism
It is known to undergo many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation .
Temporal Effects in Laboratory Settings
It is known that Pyrimidine-4-carbaldehyde is a colorless liquid, although aged samples can appear yellow or even brown .
Metabolic Pathways
Pyrimidine-4-carbaldehyde is likely involved in the pyrimidine metabolism pathway. Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .
Transport and Distribution
It is known that Pyrimidine-4-carbaldehyde is supplied in most volumes including bulk quantities .
Subcellular Localization
Rnas, which contain pyrimidines, can aggregate in distinct patterns within various cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the oxidation of 4-hydroxymethyl-substituted pyrimidine derivatives using selenium dioxide (Riley oxidation) .
Industrial Production Methods: Industrial production of pyrimidine-4-carbaldehyde typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific industrial requirements. The Vilsmeier–Haack reaction is favored for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to pyrimidine-4-carboxylic acid.
Reduction: Formation of pyrimidine-4-methanol.
Condensation: Reaction with amines to form Schiff bases.
Substitution: Halogenation or nitration at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Condensation: Primary amines under mild heating.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
- Pyrimidine-4-carboxylic acid
- Pyrimidine-4-methanol
- Schiff bases
- Halogenated pyrimidine derivatives
Comparaison Avec Des Composés Similaires
Pyrimidine-4-carbaldehyde is unique among its analogs due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:
Pyrimidine-2-carbaldehyde: Differing in the position of the aldehyde group, leading to distinct reactivity and applications.
Pyrimidine-5-carbaldehyde: Another isomer with unique chemical properties and uses.
Pyridine-4-carbaldehyde: A structurally similar compound with a nitrogen atom at position 1 instead of 3, affecting its chemical behavior.
The uniqueness of pyrimidine-4-carbaldehyde lies in its specific reactivity and versatility in forming various derivatives, making it a valuable compound in multiple fields of research and industry .
Propriétés
IUPAC Name |
pyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKULHRWWYCFJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464976 | |
| Record name | Pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2435-50-9 | |
| Record name | Pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the preferred reaction site for diazotised p-chloroaniline with substituted pyrimidines?
A1: Contrary to previous reports suggesting the 5-position, research has shown that diazotised p-chloroaniline reacts with 4-methyl- and 4,6-dimethyl-2-pyrimidone at the 4-methyl group. [] This reaction yields the p-chlorophenylhydrazones of the corresponding pyrimidine-4-carbaldehydes. Similarly, the reaction occurs at the 6-methyl group for 2,6-dimethyl-4-pyrimidone and 1,4,6-trimethyl-2-pyrimidone. []
Q2: Can you provide an example of a different reaction pathway observed with diazonium salts and pyrimidines?
A2: Interestingly, p-chlorobenzenediazonium chloride reacts with 5-methylcytosine at a different position. Instead of targeting a methyl group, it forms a p-chlorophenylazoaminopyrimidine. [] This product also possesses another p-chlorophenyl azo-group, likely located at the N-1 position of the pyrimidine ring. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)

